(1R,2R)-1,2-Bis(4-nitrophenyl)ethane-1,2-diamine dihydrochloride
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Overview
Description
(1R,2R)-1,2-Bis(4-nitrophenyl)ethane-1,2-diamine dihydrochloride is a chiral diamine compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of two nitrophenyl groups attached to an ethane backbone, with two amine groups positioned in a 1,2-configuration. The dihydrochloride form indicates that the compound is present as a salt with two hydrochloride ions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1,2-Bis(4-nitrophenyl)ethane-1,2-diamine dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitrobenzaldehyde and a suitable chiral amine.
Condensation Reaction: The 4-nitrobenzaldehyde undergoes a condensation reaction with the chiral amine to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired diamine.
Salt Formation: The free diamine is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic steps but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-1,2-Bis(4-nitrophenyl)ethane-1,2-diamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Electrophilic substitution reactions may involve reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to diamino derivatives.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
(1R,2R)-1,2-Bis(4-nitrophenyl)ethane-1,2-diamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of complex organic compounds.
Mechanism of Action
The mechanism of action of (1R,2R)-1,2-Bis(4-nitrophenyl)ethane-1,2-diamine dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
(1S,2S)-1,2-Bis(4-nitrophenyl)ethane-1,2-diamine dihydrochloride: The enantiomer of the compound with similar chemical properties but different biological activities.
1,2-Diaminobenzene: A simpler diamine with different functional groups and reactivity.
4-Nitroaniline: A related compound with a single nitro group and amine functionality.
Uniqueness
(1R,2R)-1,2-Bis(4-nitrophenyl)ethane-1,2-diamine dihydrochloride is unique due to its chiral nature and the presence of two nitrophenyl groups, which confer distinct chemical and biological properties. Its ability to act as a chiral ligand and its potential therapeutic applications set it apart from other similar compounds.
Properties
IUPAC Name |
(1R,2R)-1,2-bis(4-nitrophenyl)ethane-1,2-diamine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O4.2ClH/c15-13(9-1-5-11(6-2-9)17(19)20)14(16)10-3-7-12(8-4-10)18(21)22;;/h1-8,13-14H,15-16H2;2*1H/t13-,14-;;/m1../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDPYGNJVCKPVGM-KFWOVWKUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(C2=CC=C(C=C2)[N+](=O)[O-])N)N)[N+](=O)[O-].Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H]([C@@H](C2=CC=C(C=C2)[N+](=O)[O-])N)N)[N+](=O)[O-].Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30726741 |
Source
|
Record name | (1R,2R)-1,2-Bis(4-nitrophenyl)ethane-1,2-diamine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30726741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117903-79-4 |
Source
|
Record name | (1R,2R)-1,2-Bis(4-nitrophenyl)ethane-1,2-diamine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30726741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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